1-[4-(Benzyloxy)phenyl]-3-(furan-2-ylmethyl)thiourea
Overview
Description
1-[4-(Benzyloxy)phenyl]-3-(furan-2-ylmethyl)thiourea is a useful research compound. Its molecular formula is C19H18N2O2S and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-(benzyloxy)phenyl]-N'-(2-furylmethyl)thiourea is 338.10889899 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural and Vibrational Characterization
Research on similar thiourea derivatives, such as 1-Benzyl-3-furoyl-1-phenylthiourea, has provided insights into their structural and vibrational properties. These compounds have been analyzed using vibrational spectroscopy, NMR, and XRD studies, revealing U-shape conformations and the ability to form intramolecular hydrogen bonds. Such characteristics are significant for understanding the molecular behavior and potential applications in designing materials with specific properties (Lestard et al., 2015).
Molecular Stability and Electronic Properties
The same study by Lestard and colleagues also delved into the electronic properties, showing how the charge transfer occurs within these molecules. Molecular stability assessments using natural bond analysis and the evaluation of intermolecular interactions through AIM approach have laid the groundwork for potential applications in electronic devices and sensors due to their non-linear optical (NLO) behavior (Lestard et al., 2015).
Applications in Anion Recognition and Sensing
Thiourea derivatives have been investigated for their ability to act as neutral receptors for anion recognition in aqueous solutions. This application is facilitated by the hydrophobic microenvironment around the thiourea group, enhancing hydrogen bonding interactions. Such properties make these compounds potential candidates for developing new sensors and recognition systems for anions (Yang et al., 2008).
Metal Ion Coordination and Recovery
Further research has explored the synthesis and characterization of metal complexes with thiourea derivatives, indicating their utility in forming bidentate ligands with metals like NiII, CuII, and CoII. This capability suggests potential applications in metal recovery, catalysis, and the development of coordination compounds with specific properties (Arslan et al., 2003).
Potential in Materials Science
Studies on specific thiourea derivatives have also highlighted their role in materials science, particularly in the development of conductive thin films and materials with special electronic or optical properties. The exploration of these compounds' synthesis, characterization, and applications contributes to advancing materials science, offering insights into designing new materials for various technological applications (Khairul et al., 2015).
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-(4-phenylmethoxyphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c24-19(20-13-18-7-4-12-22-18)21-16-8-10-17(11-9-16)23-14-15-5-2-1-3-6-15/h1-12H,13-14H2,(H2,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOREKZHNKJWOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=S)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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